4-(Trifluoromethylsulfonylamino)phenol
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Overview
Description
4-(Trifluoromethylsulfonylamino)phenol is an organic compound with the molecular formula C7H6F3NO3S It is characterized by the presence of a trifluoromethylsulfonylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylsulfonylamino)phenol typically involves the reaction of 4-aminophenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Aminophenol+Trifluoromethanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethylsulfonylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethylsulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: 2,5-Cyclohexadiene-1,4-dione (quinone).
Reduction: 4-Aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethylsulfonylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylsulfonylamino)phenol involves its interaction with specific molecular targets. The trifluoromethylsulfonylamino group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activity. The phenol group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the sulfonylamino group.
4-(Trifluoromethylsulfonyl)aniline: Contains the trifluoromethylsulfonyl group but attached to an aniline instead of a phenol.
Uniqueness: 4-(Trifluoromethylsulfonylamino)phenol is unique due to the presence of both the trifluoromethylsulfonylamino group and the phenol group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1,1,1-trifluoro-N-(4-hydroxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)11-5-1-3-6(12)4-2-5/h1-4,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVWJIAZVARRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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